molecular formula C21H25ClN4O3S B2905439 N-(3-(dimethylamino)propyl)-N-(6-ethylbenzo[d]thiazol-2-yl)-4-nitrobenzamide hydrochloride CAS No. 1216897-17-4

N-(3-(dimethylamino)propyl)-N-(6-ethylbenzo[d]thiazol-2-yl)-4-nitrobenzamide hydrochloride

Cat. No.: B2905439
CAS No.: 1216897-17-4
M. Wt: 448.97
InChI Key: IHPZBVIDQAJQEK-UHFFFAOYSA-N
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Description

N-(3-(Dimethylamino)propyl)-N-(6-ethylbenzo[d]thiazol-2-yl)-4-nitrobenzamide hydrochloride is a benzothiazole-containing compound with a nitrobenzamide core and a dimethylaminopropyl substituent. The benzo[d]thiazole moiety is a heterocyclic scaffold known for its pharmacological relevance, particularly in targeting enzymes and receptors involved in neurodegenerative diseases and cancer . The hydrochloride salt form improves aqueous solubility, a critical factor for bioavailability in drug development .

Properties

IUPAC Name

N-[3-(dimethylamino)propyl]-N-(6-ethyl-1,3-benzothiazol-2-yl)-4-nitrobenzamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N4O3S.ClH/c1-4-15-6-11-18-19(14-15)29-21(22-18)24(13-5-12-23(2)3)20(26)16-7-9-17(10-8-16)25(27)28;/h6-11,14H,4-5,12-13H2,1-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHPZBVIDQAJQEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C=C1)N=C(S2)N(CCCN(C)C)C(=O)C3=CC=C(C=C3)[N+](=O)[O-].Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-(dimethylamino)propyl)-N-(6-ethylbenzo[d]thiazol-2-yl)-4-nitrobenzamide hydrochloride is a complex organic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, synthesis, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is C20H28ClN5OSC_{20}H_{28}ClN_{5}OS, with a molecular weight of 422.0 g/mol. It features a thiazole ring fused with a benzene derivative, contributing to its potential biological activity. The structure is characterized by the presence of various functional groups, including amines and nitro groups, which are known to enhance biological interactions.

PropertyValue
Molecular FormulaC20H28ClN5OS
Molecular Weight422.0 g/mol
CAS Number1351607-92-5

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that derivatives containing thiazole rings can effectively inhibit bacterial growth, including strains such as Escherichia coli and Staphylococcus aureus . The mechanism of action is believed to involve disruption of bacterial membrane integrity due to electrostatic interactions facilitated by the quaternary ammonium groups present in the compound.

Anticancer Activity

The compound has also been investigated for its anticancer potential. In vitro studies have demonstrated that it can induce apoptosis in various cancer cell lines by modulating pathways related to cell survival and proliferation. Notably, compounds with similar structural features have been shown to inhibit the c-Met signaling pathway, which is often overactive in cancerous cells . This inhibition can lead to reduced tumor growth and metastasis.

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antimicrobial activity of similar thiazole derivatives against multiple bacterial strains. The results indicated that compounds with a higher degree of functionalization exhibited enhanced antibacterial activity, with minimum inhibitory concentrations (MICs) significantly lower than those of conventional antibiotics .
  • Anticancer Mechanisms : In a series of experiments involving human cancer cell lines, this compound was shown to activate caspase pathways, leading to programmed cell death. These findings suggest its potential as a therapeutic agent in cancer treatment .

The synthesis of this compound typically involves multi-step organic reactions where careful control of conditions such as temperature and pH is essential for achieving high yields and purity. Analytical techniques like High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are commonly employed to monitor these reactions.

The proposed mechanism involves binding to specific receptors or enzymes within target cells, which may lead to downstream effects such as altered gene expression or enzyme inhibition. This interaction is critical for its antimicrobial and anticancer activities.

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Features

Compound Name Substituents on Benzothiazole Core Modifications Key Properties
Target Compound 6-Ethyl 4-Nitrobenzamide, dimethylaminopropyl High lipophilicity, hydrochloride salt for solubility
N-(4-Chlorobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide hydrochloride () 4-Chloro Dihydrobenzo[b][1,4]dioxine carboxamide Enhanced metabolic stability due to dihydrodioxine ring
N-(6-Bromobenzo[d]thiazol-2-yl)-4-(4-methylpiperazin-1-yl)benzamide () 6-Bromo 4-Methylpiperazinylbenzamide Bromine increases molecular weight, potentially affecting pharmacokinetics
N-(3-(Dimethylamino)propyl)-4-hydroxyquinoline-2-carboxamide hydrochloride (SzR-105, ) N/A (quinoline core) Hydroxyquinoline carboxamide Reduced nitro group may lower oxidative stress but alter target specificity

Key Observations :

  • Electron-Withdrawing Groups : The nitro group in the target compound contrasts with the hydroxy group in SzR-105, which may reduce redox activity but improve binding to nitro-sensitive targets like nitroreductases .

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Property Target Compound SzR-105 () N-(6-Bromobenzo[d]thiazol-2-yl) Analogue ()
Molecular Weight 589.2 (calculated) 309.79 435.3 (for compound 11)
Solubility (HCl salt) High (hydrochloride form) Moderate Low (neutral form)
Melting Point Not reported Not reported 234.6–238.2°C ()
LogP (Predicted) ~3.5 (ethyl enhances lipophilicity) ~2.1 (hydroxyquinoline) ~4.0 (bromine increases hydrophobicity)

Key Observations :

  • The hydrochloride salt of the target compound likely surpasses analogues like SzR-105 in solubility, critical for intravenous administration .
  • The ethyl group balances lipophilicity better than bromine, which may cause excessive tissue accumulation .

Key Observations :

  • The nitro group in the target compound may confer unique redox properties, distinguishing it from hydroxy- or halogen-containing analogues .
  • Benzothiazole derivatives with piperazine substituents (e.g., ) show divergent mechanisms (kinase vs. epigenetic targets), highlighting scaffold versatility .

Q & A

How can researchers optimize the synthesis yield of N-(3-(dimethylamino)propyl)-N-(6-ethylbenzo[d]thiazol-2-yl)-4-nitrobenzamide hydrochloride?

Basic Question
Optimizing synthesis involves controlling reaction parameters such as temperature, solvent polarity, and stoichiometry. For example, stepwise coupling of the benzo[d]thiazol-2-yl core with dimethylamino-propyl and nitrobenzamide groups requires anhydrous conditions and catalysts like EDCI/HOBt for amide bond formation . Purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, CH₂Cl₂/MeOH gradients) improves purity. Monitoring reaction progress with TLC or HPLC ensures intermediate quality. Yield improvements (e.g., from 60% to 85%) are achievable by adjusting reflux times and solvent systems .

What characterization techniques are critical for confirming the structural integrity of this compound?

Basic Question
Key techniques include:

  • ¹H/¹³C NMR : Assign peaks to confirm substituent positions (e.g., dimethylamino protons at δ 2.2–2.5 ppm, nitrobenzamide aromatic signals at δ 8.0–8.3 ppm) .
  • HPLC : Validate purity (>95%) using C18 columns with acetonitrile/water mobile phases .
  • Mass Spectrometry (HRMS) : Verify molecular ion [M+H]⁺ (e.g., m/z 487.15 calculated vs. observed) .
  • Elemental Analysis : Match C, H, N percentages to theoretical values (±0.4% tolerance) .

How can solubility challenges in aqueous systems be addressed for biological assays?

Basic Question
The hydrochloride salt form enhances aqueous solubility. For in vitro studies, prepare stock solutions in DMSO (≤1% final concentration) and dilute in PBS (pH 7.4). Sonication or mild heating (37°C) aids dissolution. For in vivo applications, use co-solvents like PEG-400 or cyclodextrin-based formulations. Solubility data should be cross-validated using UV-Vis spectroscopy at λmax (e.g., 320 nm for nitrobenzamide) .

What experimental strategies are employed to investigate structure-activity relationships (SAR) for this compound?

Advanced Question
SAR studies involve:

  • Analog Synthesis : Modify substituents (e.g., replace ethyl with methyl on the benzothiazole ring) to assess impact on bioactivity .
  • Computational Modeling : Use molecular docking (AutoDock Vina) to predict binding affinities to targets like kinase domains or GPCRs .
  • Bioassays : Compare IC₅₀ values in enzyme inhibition assays (e.g., kinase panels) or cell viability assays (MTT protocol) .
    Contradictions in activity data (e.g., higher potency but lower solubility) are resolved by balancing lipophilicity (logP) and polar surface area .

How can spectral data contradictions (e.g., unexpected NMR shifts) be resolved during characterization?

Advanced Question
Unexpected shifts may arise from tautomerism or solvent effects. Strategies include:

  • 2D NMR (COSY, HSQC) : Resolve overlapping signals and confirm connectivity .
  • Variable Temperature NMR : Identify dynamic processes (e.g., rotamers) by analyzing peak splitting at 25°C vs. 50°C .
  • X-ray Crystallography : Resolve ambiguous proton assignments by determining crystal structure (e.g., CCDC deposition) .

What methodologies identify the biological targets of this compound in complex systems?

Advanced Question
Target deconvolution involves:

  • Chemical Proteomics : Use affinity chromatography with immobilized compound to pull down binding proteins, followed by LC-MS/MS identification .
  • Kinobeads® Screening : Profile kinase inhibition in cell lysates to map target engagement .
  • CRISPR-Cas9 Knockout : Validate targets by comparing activity in wild-type vs. gene-edited cell lines .
    For example, if the compound shows anti-proliferative activity, phosphoproteomics can highlight suppressed signaling pathways (e.g., MAPK/ERK) .

How do researchers address discrepancies in reported synthetic routes for this compound?

Advanced Question
Contradictory protocols (e.g., conflicting catalyst systems) are resolved by:

  • Reaction Kinetic Studies : Compare yields under varying conditions (e.g., Pd(OAc)₂ vs. CuI in coupling reactions) .
  • Green Chemistry Metrics : Evaluate atom economy and E-factor to prioritize sustainable routes .
  • Scale-Up Trials : Test reproducibility in batch vs. flow reactors (e.g., microfluidic systems for nitrobenzamide coupling) .

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